2-Fluoro-5-(furan-2-yl)benzaldehyde
Description
2-Fluoro-5-(furan-2-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a fluorine atom at the 2-position and a furan-2-yl substituent at the 5-position of the benzaldehyde core. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol. The compound combines the electrophilic aldehyde group with the conjugated aromatic system of benzene and furan, making it a versatile intermediate in organic synthesis and drug design. The furan ring introduces heterocyclic aromaticity, which can influence electronic properties and biological interactions .
Properties
Molecular Formula |
C11H7FO2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical properties of 2-Fluoro-5-(furan-2-yl)benzaldehyde and its analogs:
Electronic and Reactivity Profiles
Electrophilicity :
- The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzaldehyde strongly withdraws electrons, increasing the aldehyde's electrophilicity and acidity compared to the furan analog .
- Methoxy in 2-Fluoro-5-methoxybenzaldehyde donates electrons via resonance, reducing aldehyde reactivity .
- Furan in the target compound exhibits mixed electronic effects: oxygen’s lone pairs donate electrons, while aromaticity withdraws them, resulting in moderate electrophilicity .
Synthetic Utility :
- Brominated analogs (e.g., 2-Bromo-5-fluorobenzaldehyde) serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
- The furan substituent in the target compound may enable π-π stacking or hydrogen bonding in drug-receptor interactions, as seen in pyrrolopyrimidine-based EGFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
